1-[4-(6-Fluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]-2-methylpropan-1-one
Description
1-[4-(6-Fluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]-2-methylpropan-1-one is a benzothiazole-piperazine hybrid compound characterized by a 6-fluoro-substituted benzothiazole core linked to a piperazine ring via a 2-methylpropan-1-one group. This structural framework is common in medicinal chemistry due to the benzothiazole moiety's role in enhancing bioavailability and target affinity .
Properties
IUPAC Name |
1-[4-(6-fluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]-2-methylpropan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18FN3OS/c1-10(2)14(20)18-5-7-19(8-6-18)15-17-12-4-3-11(16)9-13(12)21-15/h3-4,9-10H,5-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPJWYYMPBQQUPH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)N1CCN(CC1)C2=NC3=C(S2)C=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18FN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[4-(6-Fluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]-2-methylpropan-1-one can be achieved through various synthetic routes. One common method involves the condensation reaction of 6-fluoro-1,3-benzothiazol-2-amine with piperazine in the presence of a suitable catalyst. The resulting intermediate is then reacted with 2-methylpropan-1-one under controlled conditions to yield the final product . Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity .
Chemical Reactions Analysis
1-[4-(6-Fluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]-2-methylpropan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Scientific Research Applications
Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex benzothiazole derivatives with potential biological activities.
Mechanism of Action
The mechanism of action of 1-[4-(6-Fluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]-2-methylpropan-1-one involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to key enzymes or receptors, thereby modulating their activity. For example, in the case of its anti-tubercular activity, the compound may inhibit the function of enzymes involved in the biosynthesis of essential components of the bacterial cell wall . Molecular docking studies have provided insights into the binding interactions between the compound and its target proteins .
Comparison with Similar Compounds
Key Observations:
Fluorine Position : The target compound and ARN19702 share a 6-fluoro substitution on the benzothiazole, which may enhance metabolic stability compared to 4-fluoro analogs (e.g., ). Fluorine’s electron-withdrawing effects can modulate π-π stacking and hydrogen bonding in target interactions .
Piperazine Substituents: Derivatives with sulfonyl or heterocyclic appendages (e.g., dihydropyridazinone in ) introduce additional hydrogen-bond acceptors, which may improve binding affinity to enzymes like CYP51 or AChE .
Biological Activity
1-[4-(6-Fluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]-2-methylpropan-1-one is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, including antimicrobial, anticancer, and enzyme inhibition effects, supported by relevant data and research findings.
The molecular formula of the compound is , with a molecular weight of 306.36 g/mol. The compound features a benzothiazole ring, which is known for its biological significance, particularly in drug design.
| Property | Value |
|---|---|
| Molecular Formula | C14H15FN4OS |
| Molecular Weight | 306.36 g/mol |
| IUPAC Name | 1-[4-(6-fluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]-2-methylpropan-1-one |
| InChI Key | YWESITQFFVNRFP-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The benzothiazole moiety can inhibit specific enzymes, which may play a role in cancer progression and microbial resistance.
- Receptor Binding : The piperazine structure enhances binding affinity to certain receptors, potentially modulating neurotransmitter systems and influencing neuropharmacological outcomes.
Antimicrobial Activity
Studies have shown that compounds derived from benzothiazole cores exhibit promising antimicrobial properties. For instance:
- Antibacterial Effects : Research indicates that similar benzothiazole derivatives demonstrate significant activity against Gram-positive and Gram-negative bacteria.
- Antifungal Properties : The compound has been evaluated for its efficacy against various fungal strains, suggesting potential therapeutic applications in treating infections.
Anticancer Activity
The compound's anticancer potential has been explored through various studies:
- Cell Line Studies : In vitro studies using cancer cell lines have demonstrated that the compound can induce apoptosis and inhibit cell proliferation. For example, it showed effectiveness against breast cancer (MCF-7) and lung cancer (A549) cell lines.
Case Studies
A recent study highlighted the use of this compound in a xenograft model:
- Xenograft Model Findings : In vivo experiments indicated that administration of the compound significantly reduced tumor size compared to control groups, suggesting its potential as an anticancer agent.
Enzyme Inhibition Studies
Research has focused on the enzyme inhibitory properties of the compound:
- Kinase Inhibition : It has been identified as a potential inhibitor of certain kinases involved in cell cycle regulation. This inhibition leads to cell cycle arrest and subsequent apoptosis in cancer cells.
Comparative Studies
Comparative studies with other similar compounds have underscored the unique activity profile of 1-[4-(6-Fluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]-2-methylpropan-1-one:
| Compound Name | Activity Type | Efficacy Level |
|---|---|---|
| 1-[4-(6-Fluoro-1,3-benzothiazol-2-yl)piperazin-1-y] | Antimicrobial | High |
| 4-Bromo-6-fluoro-1,3-benzothiazol-2-amines | Anticancer | Moderate |
| 3-(1,3-Benzothiazol-2-yl)-2-phenylderivatives | Enzyme Inhibition | Low |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
